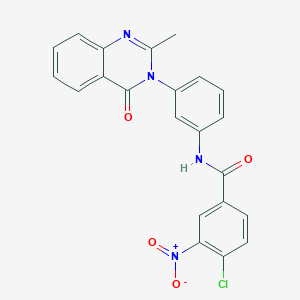

4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O4/c1-13-24-19-8-3-2-7-17(19)22(29)26(13)16-6-4-5-15(12-16)25-21(28)14-9-10-18(23)20(11-14)27(30)31/h2-12H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRFFTIWIYJWEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

Formation of the quinazolinone core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable reagent.

Introduction of the nitro group: Nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

Chlorination: Introduction of the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.

Amidation: Coupling of the quinazolinone derivative with a nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, potentially through mechanisms involving the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has demonstrated significant anticancer properties, particularly through its ability to inhibit kinase enzymes involved in cell proliferation and survival. Studies have indicated that it can induce apoptosis in cancer cells by binding to specific molecular targets, thus modulating critical biochemical pathways .

A comprehensive evaluation of its anti-proliferative activity against multiple cancer cell lines revealed moderate inhibitory effects in the low micromolar range. For instance, it was assessed against various human cancer cell lines including glioblastoma and lung carcinoma, showing promising results compared to established chemotherapeutic agents .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

- In Vitro Studies : A study evaluated the compound's anti-proliferative effects across nine different cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values comparable to well-known anticancer drugs, suggesting potential for further development .

- Kinase Profiling : Differential Scanning Fluorimetry (DSF) was employed to assess binding affinities against a panel of kinases. The findings revealed that the compound stabilizes several kinases, indicating its potential as a multi-targeted therapeutic agent .

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to bind to various biological targets, potentially inhibiting their activity and leading to therapeutic effects. The nitro and chloro groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features :

- Quinazolinone core: The 2-methyl-4-oxoquinazolin-3(4H)-yl group is a common pharmacophore in anticancer and anti-inflammatory agents .

- Substituents : The 3-nitro and 4-chloro groups on the benzamide moiety likely influence solubility, reactivity, and target binding .

- Amide linkage : Enhances stability and facilitates hydrogen bonding with biological targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Quinazolinone Derivatives

Key Observations :

Benzamide Derivatives

Key Observations :

Comparison with Analog Syntheses :

- Compound 9 () was synthesized in 72% yield via amide coupling, suggesting feasibility for the target compound .

- Schiff base derivatives () required hydrazine or amine intermediates, highlighting the versatility of quinazolinone functionalization .

Pharmacological Potential

While direct data for the target compound are lacking, extrapolation from analogs suggests:

- Anticancer activity: Quinazolinones inhibit tyrosine kinases and DNA topoisomerases .

- Anti-inflammatory effects : Nitro groups may modulate COX-2 inhibition, though efficacy may be lower than Indomethacin .

- Antiparasitic applications: Nitrobenzamides like compound 35 show promise against Trypanosoma .

Biological Activity

4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

- Molecular Formula: C22H15ClN4O4

- Molecular Weight: 434.8 g/mol

- CAS Number: 903262-56-6

The compound features a quinazolinone moiety, which is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. This structural arrangement contributes significantly to its biological activity, particularly in terms of solubility and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism of action appears to involve the inhibition of specific kinases associated with cell proliferation and survival.

Key Findings:

- Inhibition of Cell Proliferation: Studies have shown that this compound can effectively inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

- Induction of Apoptosis: Molecular docking studies suggest that the compound may interact with proteins involved in apoptosis, leading to programmed cell death in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains. This is particularly relevant for its potential use in treating infections caused by resistant bacteria.

Mechanism:

The antimicrobial effects are thought to be mediated through the binding of the compound to bacterial enzymes or receptors, disrupting critical biochemical pathways necessary for bacterial survival.

Case Studies

-

Study on Anticancer Activity:

- A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

- The IC50 values varied across different cell lines, indicating selective potency against certain types of cancer.

-

Antimicrobial Efficacy:

- In vitro tests showed that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Interaction Studies

Molecular docking studies have elucidated the binding affinity of this compound with target proteins, providing insights into its mechanism of action. The results indicate strong interactions with active sites of enzymes involved in cancer progression and bacterial metabolism .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-methyl-4-oxoquinazolin | Structure | Basic quinazolinone structure without sulfonamide |

| 6-bromo-N-(2-methylquinazolin)benzenesulfonamide | Structure | Bromine substitution enhances reactivity |

| 4-amino-N-(6-bromoquinazolin)benzenesulfonamide | Structure | Amino group increases solubility and bioactivity |

The presence of both chloro and nitro groups in this compound enhances its biological activity compared to similar compounds, making it a valuable candidate for drug development.

Q & A

Q. Key Optimization Factors :

| Parameter | Impact on Yield |

|---|---|

| Solvent (DMF vs. THF) | DMF improves solubility of intermediates |

| Catalyst (EDCI vs. DCC) | EDCI reduces side-product formation |

| Temperature (0–25°C) | Lower temps stabilize nitro groups |

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Basic Research Focus

- NMR Spectroscopy :

- X-Ray Crystallography : Resolves steric effects of the 2-methyl group on quinazolinone planarity .

- Mass Spectrometry : ESI-HRMS validates molecular ion [M+H] at m/z 450.08 .

How can initial biological activity screenings be designed to evaluate this compound’s potential?

Q. Basic Research Focus

- Enzyme Inhibition Assays :

- Cytotoxicity Profiling : MTT assays on HEK293 cells at 10–100 μM concentrations to assess therapeutic index .

How can synthetic protocols be optimized to address low yields in the final coupling step?

Q. Advanced Research Focus

- Solvent Screening : Replace DMF with DMA (dimethylacetamide) to reduce viscosity and improve mixing .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hr to 30 min, enhancing nitro group stability .

- Purification : Use preparative HPLC with C18 columns (ACN/HO gradient) to isolate >95% pure product .

How should contradictory bioactivity data between enzymatic and whole-cell assays be resolved?

Q. Advanced Research Focus

- Permeability Testing : Measure logP (HPLC) to assess membrane penetration; low logP (<3) suggests poor cellular uptake despite enzyme inhibition .

- Metabolite Profiling : LC-MS/MS to identify nitro-reduction byproducts (e.g., amine derivatives) that may alter activity .

What computational strategies predict the compound’s binding mode to bacterial targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina with ACCase (PDB: 3F6X) to model interactions between the nitro group and Arg .

- MD Simulations : 100 ns trajectories in GROMACS to evaluate stability of the ligand-enzyme complex .

What stability challenges arise during long-term storage, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.